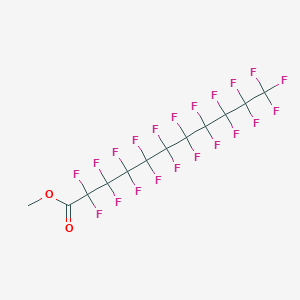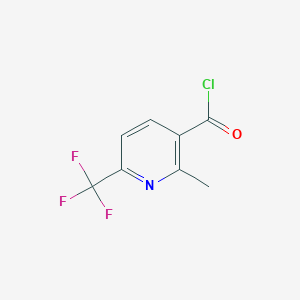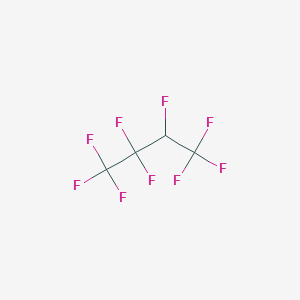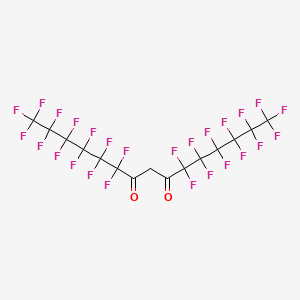
8H,8H-Perfluoropentadecane-7,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8H,8H-Perfluoropentadecane-7,9-dione is a fluorinated compound with the molecular formula C15H2F26O2 . It has gained a lot of attention in scientific research over the past few decades.
Molecular Structure Analysis
The molecular weight of 8H,8H-Perfluoropentadecane-7,9-dione is 708.13 g/mol . The IUPAC name for this compound is 1,1,1,2,2,3,3,4,4,5,5,6,6,10,10,11,11,12,12,13,13,14,14,15,15,15-hexacosafluoropentadecane-7,9-dione .Physical And Chemical Properties Analysis
The exact mass and monoisotopic mass of 8H,8H-Perfluoropentadecane-7,9-dione are both 707.9639615 g/mol . It has a topological polar surface area of 34.1 Ų .Applications De Recherche Scientifique
Environmental Impact and Biodegradation
- 8H,8H-Perfluoropentadecane-7,9-dione's related compound, 8:2 fluorotelomer alcohol, is used in industrial synthesis and has been identified as a potential source of environmental contamination, specifically perfluorooctanoic acid (PFOA) accumulation. Research has focused on its biodegradation potential, studying microbial degradation in activated sludge and the transformation into less harmful compounds (Arakaki et al., 2010).
Pharmacological Properties
- While specific details on 8H,8H-Perfluoropentadecane-7,9-dione are limited in this context, related derivatives have been synthesized and evaluated for their pharmacological properties, such as serotonin receptor affinity and phosphodiesterase inhibitor activity. This indicates potential applications in the development of antidepressants and anxiolytics (Zagórska et al., 2016).
Synthetic Chemistry Applications
- The compound has been used in synthetic chemistry for various applications. For instance, 7-Aryl-8H-benzo[f]indeno[2,1-b]quinoline-8-one derivatives, which are structurally similar, have been synthesized using a one-pot condensation method. This showcases the potential of 8H,8H-Perfluoropentadecane-7,9-dione in the development of novel compounds with specific structural configurations (Khaligh, 2014).
Optical Properties and Materials Science
- Studies on related compounds have explored their optical properties, such as the investigation of solvatochromic correlations and the estimation of dipole moments in different solvent polarities. This research is pertinent to materials science, particularly in the development of fluorescent materials and sensors (Al-Kawkabani et al., 2017).
Cancer Research
- Derivatives of 8H,8H-Perfluoropentadecane-7,9-dione have been studied for their potential anticancer properties. Research has been conducted on novel spirohydantoin compounds, exploring their cytotoxic effects on human leukemic cell lines, suggesting potential therapeutic applications in leukemia (Kavitha et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,10,10,11,11,12,12,13,13,14,14,15,15,15-hexacosafluoropentadecane-7,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H2F26O2/c16-4(17,6(20,21)8(24,25)10(28,29)12(32,33)14(36,37)38)2(42)1-3(43)5(18,19)7(22,23)9(26,27)11(30,31)13(34,35)15(39,40)41/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPLPULMKIMOSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H2F26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379999 |
Source


|
| Record name | 8H,8H-Perfluoropentadecane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8H,8H-Perfluoropentadecane-7,9-dione | |
CAS RN |
261503-74-6 |
Source


|
| Record name | 8H,8H-Perfluoropentadecane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


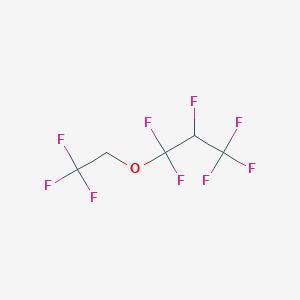
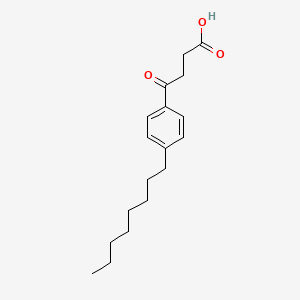



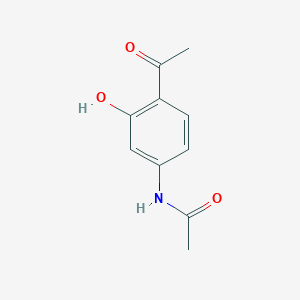
![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)



